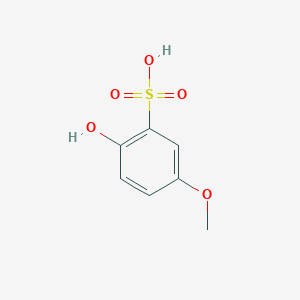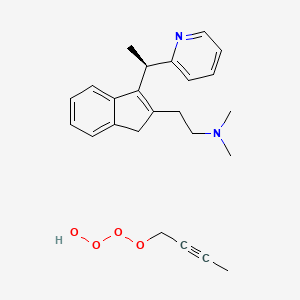
(R)-Dimethindene Maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Dimethindene Maleate is a chemical compound known for its antihistamine properties. It is the ®-enantiomer of Dimethindene, which means it is one of the two mirror-image forms of the molecule. This compound is commonly used in the treatment of allergic conditions such as hay fever, urticaria, and other allergic reactions. Its effectiveness in alleviating symptoms like itching, swelling, and redness makes it a valuable component in various pharmaceutical formulations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Dimethindene Maleate typically involves the resolution of racemic Dimethindene. This process separates the ®-enantiomer from the (S)-enantiomer. The resolution can be achieved through various methods, including chiral chromatography or the use of chiral resolving agents. The resolved ®-Dimethindene is then reacted with maleic acid to form the maleate salt.
Industrial Production Methods
In industrial settings, the production of ®-Dimethindene Maleate often involves large-scale resolution techniques. High-performance liquid chromatography (HPLC) is commonly used due to its efficiency in separating enantiomers. The resolved ®-Dimethindene is then combined with maleic acid under controlled conditions to produce the maleate salt in high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-Dimethindene Maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert ®-Dimethindene Maleate into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are involved in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
®-Dimethindene Maleate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in chiral chromatography studies.
Biology: The compound is studied for its effects on histamine receptors and its role in allergic reactions.
Medicine: It is used in the development of antihistamine drugs for treating allergic conditions.
Industry: The compound is utilized in the formulation of pharmaceutical products aimed at alleviating allergy symptoms.
Mecanismo De Acción
®-Dimethindene Maleate exerts its effects by competitively inhibiting histamine at H1-receptor sites. This inhibition prevents histamine from binding to its receptors, thereby reducing the symptoms of allergic reactions such as itching, swelling, and redness. The compound’s molecular targets include the H1-receptors located in various tissues, including the gastrointestinal tract, blood vessels, and respiratory tract.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpheniramine Maleate: Another antihistamine with similar uses but different chemical structure.
Dexchlorpheniramine Maleate: The S-enantiomer of chlorpheniramine, also used for allergic conditions.
Pheniramine Maleate: An antihistamine with a different mechanism of action but similar therapeutic applications.
Uniqueness
®-Dimethindene Maleate is unique due to its specific enantiomeric form, which can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic mixture or other enantiomers. This specificity can lead to variations in efficacy and side effect profiles, making it a distinct choice for certain therapeutic applications.
Propiedades
Fórmula molecular |
C24H30N2O4 |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine;1-hydroperoxyperoxybut-2-yne |
InChI |
InChI=1S/C20H24N2.C4H6O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;1-2-3-4-6-8-7-5/h4-10,12,15H,11,13-14H2,1-3H3;5H,4H2,1H3/t15-;/m0./s1 |
Clave InChI |
GHFIFWZDAMAIDO-RSAXXLAASA-N |
SMILES isomérico |
CC#CCOOOO.C[C@@H](C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C |
SMILES canónico |
CC#CCOOOO.CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


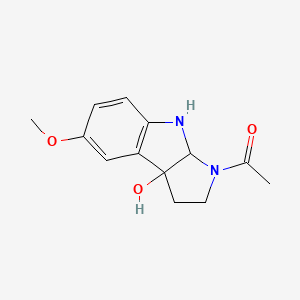
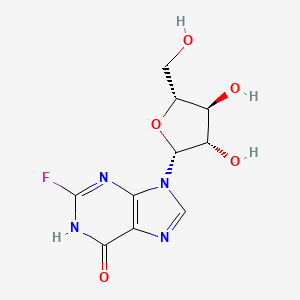
![N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide](/img/structure/B13853061.png)
![[1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt](/img/structure/B13853070.png)
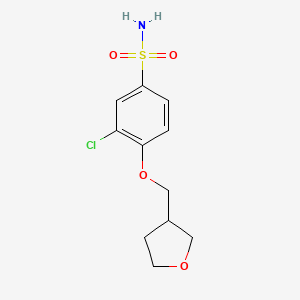
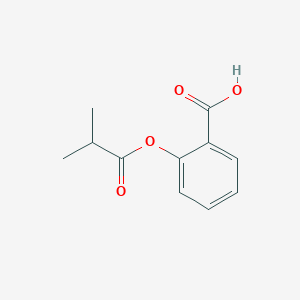
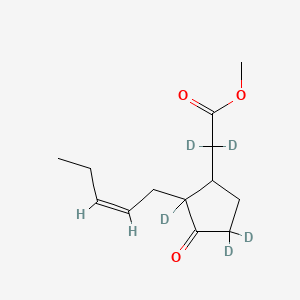
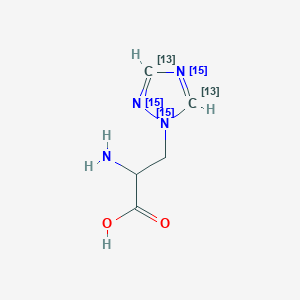
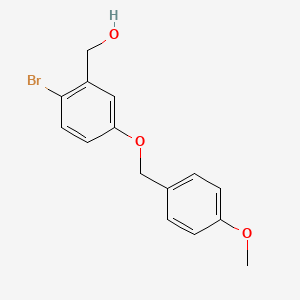
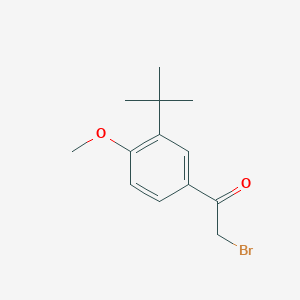
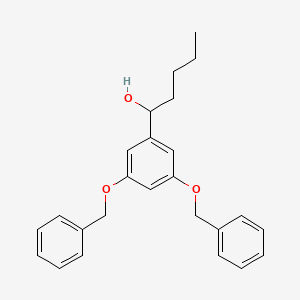
![2-[2-[[1-(3-Cyano-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)-4-piperidinyl]amino]ethoxy]-Acetic acid](/img/structure/B13853098.png)

